molecular formula C9H7BrF4O2 B2952039 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole CAS No. 220004-17-1

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole

Cat. No. B2952039
Key on ui cas rn: 220004-17-1
M. Wt: 303.051
InChI Key: YZBBPTSCMLAFKB-UHFFFAOYSA-N
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Patent
US05936102

Procedure details

30.0 g of guaiacol, 70.0 g of 1,2-dibromotetrafluoroethane, 50.0 g of anhydrous potassium carbonate and 450 ml of dry DMSO were introduced into a stirred autoclave made of stainless steel. After the autoclave had been flushed with argon, it was sealed and subsequently heated to 100° C. After the reaction mixture had been stirred at this temperature for 24 hours, it was cooled to 20° C., poured into water and extracted with dichloromethane. The combined extracts were dried over magnesium sulfate. The dichloromethane was then evaporated in vacuo and the residue was distilled. 62.3 g of a mixture of 70 area % of 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-methoxybenzene (59.2% of theory) and 30 area % of 1-(1,1,2,2-tetrafluoroethoxy)-2-methoxybenzene (GC analysis) were obtained, distilling over at 80-95° C./14 mbar.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:8][CH3:9])[C:2](=[CH:4][CH:5]=[CH:6][CH:7]=1)[OH:3].[Br:10][C:11]([F:17])([F:16])[C:12]([F:15])([F:14])Br.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[Br:10][C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[O:3][C:2]1[CH:4]=[CH:5][CH:6]=[CH:7][C:1]=1[O:8][CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C=1(C(O)=CC=CC1)OC
Name
Quantity
70 g
Type
reactant
Smiles
BrC(C(Br)(F)F)(F)F
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
450 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture had been stirred at this temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the autoclave had been flushed with argon, it
CUSTOM
Type
CUSTOM
Details
was sealed
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to 20° C.
ADDITION
Type
ADDITION
Details
poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The dichloromethane was then evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC(C(OC1=C(C=CC=C1)OC)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 62.3 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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